molecular formula C14H12ClN3O B12446424 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea

Cat. No.: B12446424
M. Wt: 273.72 g/mol
InChI Key: ABYDHFCNXZFOEE-UHFFFAOYSA-N
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Description

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-phenylurea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique catalytic and luminescent properties. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea is unique due to its specific combination of a chlorophenyl group and a phenylurea moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit antimicrobial activity sets it apart from other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYDHFCNXZFOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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